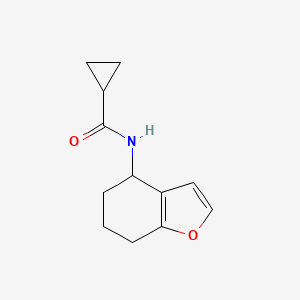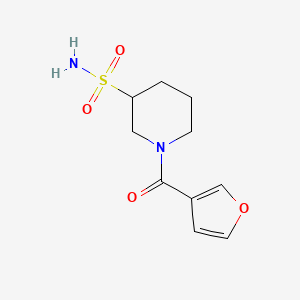
1-(Furan-3-carbonyl)piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-carbonyl)piperidine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a drug candidate. It is a derivative of piperidine, a heterocyclic compound that is widely used in medicinal chemistry. The compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-(Furan-3-carbonyl)piperidine-3-sulfonamide is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, it has been reported to have hypoglycemic effects by regulating glucose metabolism and insulin secretion.
Advantages and Limitations for Lab Experiments
1-(Furan-3-carbonyl)piperidine-3-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which allows for large-scale production of the compound. The compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may affect its potential as a drug candidate.
Future Directions
There are several future directions for the study of 1-(Furan-3-carbonyl)piperidine-3-sulfonamide. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the compound can be modified structurally to improve its pharmacological properties and reduce its toxicity. Finally, the compound can be used as a tool for the study of various biological processes and signaling pathways.
Synthesis Methods
1-(Furan-3-carbonyl)piperidine-3-sulfonamide can be synthesized through a multi-step reaction starting from commercially available starting materials. One of the most commonly used methods for its synthesis involves the reaction of 3-furoic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(furan-3-carbonyl)piperidine. This intermediate is then reacted with sulfonamide in the presence of a base such as triethylamine to form the final product, this compound.
Scientific Research Applications
1-(Furan-3-carbonyl)piperidine-3-sulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has also been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
1-(furan-3-carbonyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c11-17(14,15)9-2-1-4-12(6-9)10(13)8-3-5-16-7-8/h3,5,7,9H,1-2,4,6H2,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIIQZGWUXRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

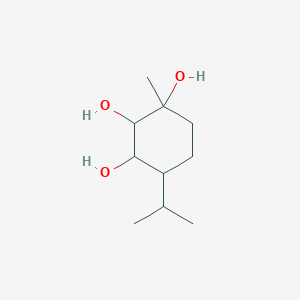

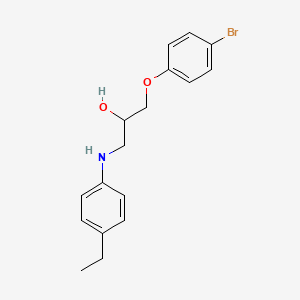
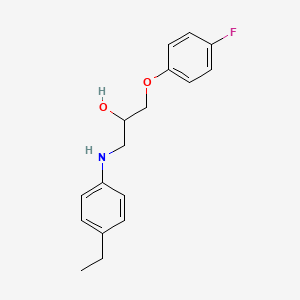
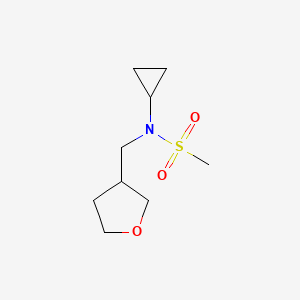
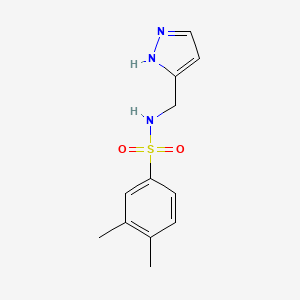
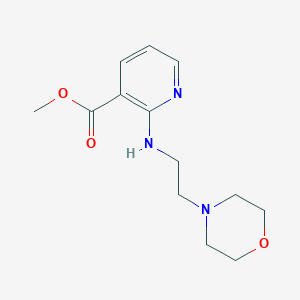
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
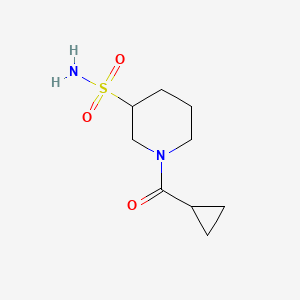
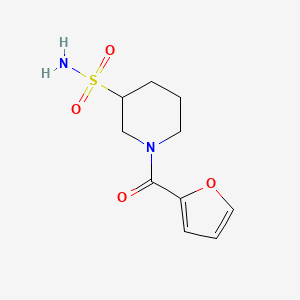
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
